3-(2-Methyl-thiazol-4-yl)-benzaldehyde
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Overview
Description
3-(2-Methyl-thiazol-4-yl)-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-methyl-thiazol-4-yl group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-thiazol-4-yl)-benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This is followed by a formylation reaction to introduce the benzaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and formylation steps efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-Methyl-thiazol-4-yl)-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: 3-(2-Methyl-thiazol-4-yl)-benzoic acid.
Reduction: 3-(2-Methyl-thiazol-4-yl)-benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(2-Methyl-thiazol-4-yl)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The biological activity of 3-(2-Methyl-thiazol-4-yl)-benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. These interactions can affect various cellular pathways, contributing to the compound’s antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
- 3-(2-Methyl-thiazol-4-yl)-benzoic acid
- 3-(2-Methyl-thiazol-4-yl)-benzyl alcohol
- 2-(2-Methyl-thiazol-4-yl)-benzaldehyde
Comparison: 3-(2-Methyl-thiazol-4-yl)-benzaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct reactivity and biological activity. Compared to its analogs, such as 3-(2-Methyl-thiazol-4-yl)-benzoic acid and 3-(2-Methyl-thiazol-4-yl)-benzyl alcohol, the aldehyde group in this compound allows for additional chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPVEKQPGDYPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427797 |
Source
|
Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-05-2 |
Source
|
Record name | 3-(2-Methyl-4-thiazolyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850375-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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